molecular formula C19H20N4 B3000519 1-[2-Methyl-1-(1-methylindol-2-yl)propyl]benzotriazole CAS No. 164227-85-4

1-[2-Methyl-1-(1-methylindol-2-yl)propyl]benzotriazole

Cat. No.: B3000519
CAS No.: 164227-85-4
M. Wt: 304.397
InChI Key: GQWGBHBYMRCGPW-UHFFFAOYSA-N
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Description

1-[2-Methyl-1-(1-methylindol-2-yl)propyl]benzotriazole is a useful research compound. Its molecular formula is C19H20N4 and its molecular weight is 304.397. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Stability Analysis

  • Crystal Structure Insights : The crystal structure of a related benzotriazole derivative, 1-(1,2,3-1H-benzotriazol-1-yl)-2-(4-methylphenyl)-2H-isoindole, demonstrates exceptional stability due to anti-parallel face-to-face stacking between isoindole rings, which prevents reactive centers from intermolecular approaches (Takahashi et al., 1994).

Chemical Synthesis and Thermolysis

  • Gas-phase Thermolysis : Research on benzotriazole derivatives, including the gas-phase thermolysis of α-N(1)- and N(2)-benzotriazolyl ketones, elucidates kinetics and mechanisms involving the formation of indoles and anilines (Dib et al., 2004).

Environmental Impact and Biotransformation

  • Biotransformation in the Environment : Benzotriazoles, used as corrosion inhibitors, show partial persistence in wastewater treatment. Major transformation products include hydroxy-benzotriazole and benzotriazole-carboxylic acid, highlighting the range of biological degradation mechanisms (Huntscha et al., 2014).

Applications in Organic Chemistry

  • Synthesis of Functionalized Ketones : Benzotriazol-1-ylmethyl methyl thioether derivatives demonstrate utility as alkanoyl anion equivalents in organic synthesis, leading to α-functionalized ketones (Katritzky et al., 1998).

Biological Applications

  • Antifungal and Antibacterial Agents : Benzotriazole derivatives synthesized from 5-hydrazino-1,3,4-thiadiazoles show potential as antifungal and antibacterial agents (Shukla & Srivastava, 2008).
  • Anti-Helicase Activity in Viruses : N-alkyl derivatives of 1H-benzotriazole exhibit inhibitory activity against helicase activity of HCV NTPase/helicase, showing potential in antiviral research (Bretner et al., 2005).

Environmental Degradation

  • Ozonation and Degradation Mechanisms : Studies on the ozonation of benzotriazole and methylindole provide insights into kinetic modeling, identification of intermediates, and reaction mechanisms, crucial for understanding environmental degradation processes (Benítez et al., 2015).

Corrosion Inhibition

  • Corrosion Inhibition in Industrial Applications : Benzotriazole derivatives, such as N-[1-(benzotriazolo-1-yl)alkyl] aryl amine, have been studied for their inhibition behavior on mild steel in acidic mediums, showing potential as corrosion inhibitors in various industrial applications (Tamil Selvi et al., 2003).

Microwave-Assisted Synthesis for Industrial Applications

  • Microwave-Assisted Synthesis for Anticorrosive Study : Novel benzotriazole derivatives synthesized through microwave irradiation demonstrated significant anticorrosive effects on mild steel in acidic mediums, indicating potential industrial applications (Verma & Singh, 2020).

Future Directions

: Silvestri, R.; Artico, M.; Massa, S.; Marceddu, T.; de Montis, F.; La Colla, P. Bioorg. Med. Chem. 2006, 14 (3), 479–485. Link

Properties

IUPAC Name

1-[2-methyl-1-(1-methylindol-2-yl)propyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c1-13(2)19(23-17-11-7-5-9-15(17)20-21-23)18-12-14-8-4-6-10-16(14)22(18)3/h4-13,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWGBHBYMRCGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC2=CC=CC=C2N1C)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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